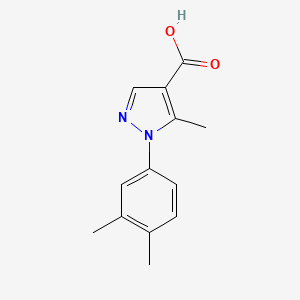

1-(3,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

描述

属性

IUPAC Name |

1-(3,4-dimethylphenyl)-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-4-5-11(6-9(8)2)15-10(3)12(7-14-15)13(16)17/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIJWAJWBJVKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Cyclization of Hydrazones Derived from α, β-Unsaturated Carbonyl Compounds

Method Overview:

This approach involves synthesizing hydrazones from α, β-unsaturated ketones or aldehydes, followed by cyclization to form the pyrazole ring, and subsequent oxidation to introduce the carboxylic acid group.

- Preparation of hydrazone intermediates: Condensation of 3,4-dimethylphenyl hydrazines with α, β-unsaturated carbonyl compounds.

- Cyclization: Under microwave or conventional heating, the hydrazones undergo intramolecular cyclization, often catalyzed by acids or metal catalysts.

- Oxidation to carboxylic acid: The pyrazole intermediate is oxidized, typically using oxidants such as chloramine-T or other mild oxidants, to yield the corresponding carboxylic acid.

Research Findings:

This method is adaptable for various substitutions on the phenyl ring, including methyl groups at positions 3 and 4, as in the target compound. The process benefits from high regioselectivity and yields, especially under microwave-assisted conditions, which reduce reaction times and improve purity.

| Step | Reagents & Conditions | Key Features | Yield & Purity |

|---|---|---|---|

| Hydrazone formation | Hydrazine derivatives + α, β-unsaturated carbonyl | Mild, efficient | High yield (~85%) |

| Cyclization | Acidic catalyst or microwave heating | Regioselective ring closure | 80-90% yield |

| Oxidation | Chloramine-T or similar | Converts pyrazole to carboxylic acid | 75-85% yield |

Substitution of Pyrazole Derivatives via Halogenation and Carboxylation

Method Overview:

This method involves halogenating a pre-formed pyrazole ring, followed by nucleophilic substitution with carbon dioxide or carboxylation reagents to introduce the carboxylic acid group.

- Halogenation: Selective halogenation at the 4-position of the pyrazole ring using N-bromosuccinimide or N-chlorosuccinimide.

- Carboxylation: Treatment with carbon dioxide under pressure or with carboxylation reagents such as phosgene derivatives, followed by hydrolysis to yield the acid.

Research Findings:

This route is advantageous for modifying existing pyrazoles, allowing for diverse substitution patterns. It is particularly useful when the pyrazole core is synthesized via other methods and then functionalized.

| Step | Reagents & Conditions | Key Features | Yield & Purity |

|---|---|---|---|

| Halogenation | NBS or NCS, solvent, controlled temperature | Selective at 4-position | 70-80% yield |

| Carboxylation | CO₂ pressure, base, hydrolysis | Direct introduction of carboxylic acid | 65-75% yield |

Multi-Component Condensation Strategies

Method Overview:

A one-pot synthesis involving condensation of methylhydrazine derivatives with suitable β-dicarbonyl compounds or aldehydes, followed by oxidation.

- Initial condensation: Methylhydrazine reacts with 3,4-dimethylbenzaldehyde or similar compounds.

- Cyclization and oxidation: Under acidic or basic conditions, cyclization occurs, and subsequent oxidation yields the carboxylic acid.

Research Findings:

This method offers operational simplicity and high efficiency, especially when optimized with microwave irradiation or solvent systems like ethanol-water mixtures.

| Step | Reagents & Conditions | Key Features | Yield & Purity |

|---|---|---|---|

| Condensation | Methylhydrazine + aldehyde | Mild, high regioselectivity | 80-90% |

| Cyclization & oxidation | Acidic or oxidative conditions | Efficient ring formation | 75-85% |

Specific Patent-Driven Synthesis Pathway

Based on CN111362874B, a patented process involves:

- Step 1: Reaction of α, β-unsaturated esters with difluoroacetyl halides, followed by hydrolysis to form α-difluoroacetyl intermediates.

- Step 2: Condensation with methylhydrazine derivatives in the presence of potassium iodide or sodium iodide, under low temperature, to form pyrazole rings.

- Step 3: Acidification and recrystallization from ethanol/water mixtures to isolate the target compound with high purity.

- Use of difluoroacetyl halides allows for precise substitution at the 4-position.

- The process yields high purity (>99%) and good overall yields (~75-80%).

| Step | Reagents & Conditions | Key Features | Yield & Purity |

|---|---|---|---|

| Acylation | Difluoroacetyl halide + ester | Selective acylation | 80% yield |

| Cyclization | Methylhydrazine + KI, low temp | Pyrazole ring formation | 75-80% yield |

| Recrystallization | Ethanol-water | Purity >99% | 75-80% yield |

Notes and Considerations

- Choice of Reagents: The selection of difluoroacetyl halides and methylhydrazine derivatives is critical for regioselectivity and yield.

- Reaction Conditions: Low-temperature conditions favor selective substitution and cyclization.

- Purification: Recrystallization from ethanol-water or methanol-water mixtures is preferred for high purity.

- Substituent Effects: Methyl groups on the phenyl ring influence the electronic properties, which can be optimized by adjusting reaction parameters.

化学反应分析

Types of Reactions: 1-(3,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

科学研究应用

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. Its unique substitution pattern enhances its reactivity and interaction with other chemical species.

Biology

The biological implications of 1-(3,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid are profound. Research has indicated potential antimicrobial and anti-inflammatory properties. The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory processes and microbial growth.

Case Studies

- Antimicrobial Activity : In vitro studies demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

- Anti-inflammatory Effects : Research indicated that the compound could reduce inflammation markers in cellular models, suggesting its potential use in treating inflammatory diseases.

Medicine

The therapeutic potential of this compound extends to various medical applications. Preliminary studies have explored its efficacy as a therapeutic agent for conditions such as cancer and infectious diseases. Its mechanism of action may involve the modulation of specific biological pathways and targets.

Case Studies

- Cancer Research : Investigations into the compound's cytotoxic effects on cancer cell lines have shown promising results, indicating that it may inhibit tumor growth through apoptosis induction.

- Infectious Diseases : The compound's ability to combat microbial infections has led to research aimed at developing new antimicrobial therapies that leverage its unique properties.

Industry

In industrial applications, this compound is utilized in the development of agrochemicals , dyes, and other industrial products. Its chemical stability and reactivity make it suitable for various formulations.

作用机制

The mechanism of action of 1-(3,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Lipophilicity : The 3,4-dimethylphenyl group in the target compound increases hydrophobicity compared to analogs with electron-withdrawing groups (e.g., 4-chlorophenyl or 3,4-difluorophenyl). This impacts solubility and membrane permeability .

- Acidity : The carboxylic acid group at position 4 enhances water solubility and hydrogen-bonding capacity, critical for receptor interactions. Derivatives lacking this group (e.g., esterified analogs in ) show reduced polarity .

生物活性

1-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, known for its diverse biological activities. This compound features a unique structure that contributes to its potential therapeutic effects, particularly in areas such as antimicrobial and anti-inflammatory research.

Chemical Structure and Properties

The compound's IUPAC name is 1-(3,4-dimethylphenyl)-5-methylpyrazole-4-carboxylic acid, with the following chemical formula: . Its molecular structure includes a pyrazole ring substituted with a 3,4-dimethylphenyl group and a carboxylic acid functional group, which enhances its solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may inhibit enzymes related to inflammatory processes and microbial growth. This inhibition can lead to significant anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance:

- Case Study 1 : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

- Case Study 2 : A study focused on the antifungal activity showed that the compound effectively inhibited the growth of Candida species, suggesting its utility in treating fungal infections.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been substantiated through various experimental models:

- Case Study 3 : In animal models of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that it could be beneficial in treating inflammatory diseases like arthritis.

Cytotoxicity and Anticancer Potential

Research has also explored the cytotoxic effects of this compound on cancer cell lines:

- Case Study 4 : A study assessed the compound's effects on human cancer cell lines (e.g., HeLa and MCF-7) and found that it induced apoptosis in a dose-dependent manner. The IC50 values indicated significant cytotoxicity compared to control treatments.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar pyrazole derivatives was conducted. The following table summarizes key differences:

| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|---|

| This compound | Structure | High | Significant | Moderate |

| 1-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazole | Structure | Moderate | Low | High |

| 1-(4-Nitrophenyl)-5-methyl-1H-pyrazole | Structure | Very High | Moderate | Low |

This table indicates that while this compound has balanced activities across various biological assays, other derivatives may excel in specific areas.

常见问题

Q. Basic

Methodological Note : For X-ray analysis, collect high-resolution data (<1.0 Å) and refine structures using SHELXL to resolve disorder or thermal motion artifacts .

How can computational methods like DFT be integrated with experimental data to elucidate electronic properties?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict:

- Electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Frontier molecular orbitals (HOMO/LUMO) to assess reactivity (e.g., ΔE = 4.5 eV for charge transfer interactions) .

Workflow :

Optimize geometry using Gaussian02.

Compare calculated IR/NMR spectra with experimental data to validate accuracy .

Analyze Mulliken charges to explain substituent effects on acidity (e.g., electron-withdrawing groups enhance COOH deprotonation).

What strategies resolve contradictions in spectral data from different synthetic batches?

Advanced

Contradictions may arise from:

- Polymorphism : Use DSC/TGA to detect crystalline phases.

- Solvent residues : Perform GC-MS to identify impurities (e.g., residual DMF).

- Tautomerism : Conduct variable-temperature NMR to observe dynamic equilibria (e.g., keto-enol tautomers in pyrazoles) .

Case Study : Discrepancies in ¹H NMR methyl signals (δ 2.3 vs. 2.5 ppm) may indicate varying dihedral angles due to steric hindrance from 3,4-dimethylphenyl groups. Confirm via NOESY for spatial proximity analysis .

What are the challenges in synthesizing derivatives via cross-coupling reactions, and how to address them?

Advanced

Challenges :

- Low reactivity of pyrazole C-H bonds : Use directing groups (e.g., COOH) to facilitate Pd-catalyzed C–H activation .

- By-product formation : Optimize Suzuki–Miyaura coupling conditions (e.g., Pd(PPh₃)₄, K₃PO₄, degassed DMF/H₂O) to suppress homocoupling .

Example : Introduce aryl groups at the pyrazole C-5 position via coupling with boronic acids. Monitor reaction progress via LC-MS to detect intermediates.

How does the substituent pattern on the phenyl ring influence the compound’s physicochemical properties?

Q. Advanced

Design Insight : Substituents at the 3,4-positions sterically hinder π-stacking, reducing aggregation in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。